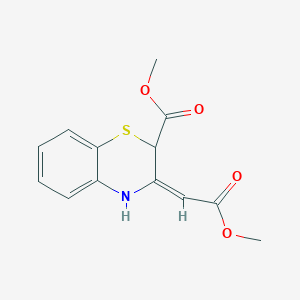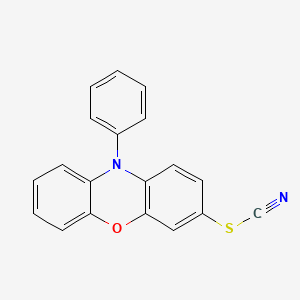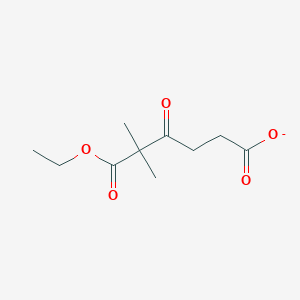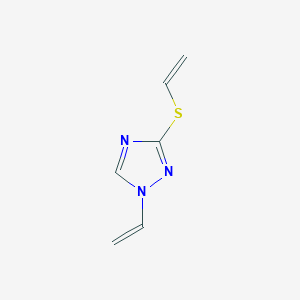
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with ethenyl and ethenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole typically involves multistep organic synthesis techniques. One common method starts with the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide. The ethenyl and ethenylsulfanyl groups are then introduced via alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl groups can yield epoxides or aldehydes, while reduction can produce saturated triazole derivatives.
Scientific Research Applications
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The ethenyl and ethenylsulfanyl groups can participate in binding interactions, while the triazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Ethenyl-3-ethyl-1H-1,2,4-triazole: Similar structure but with an ethyl group instead of an ethenylsulfanyl group.
1-Ethenyl-3-(methylsulfanyl)-1H-1,2,4-triazole: Similar structure but with a methylsulfanyl group instead of an ethenylsulfanyl group.
Uniqueness
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole is unique due to the presence of both ethenyl and ethenylsulfanyl groups, which confer distinct chemical and biological properties. These groups can participate in a variety of chemical reactions and interactions, making the compound versatile for different applications .
Properties
CAS No. |
65536-82-5 |
|---|---|
Molecular Formula |
C6H7N3S |
Molecular Weight |
153.21 g/mol |
IUPAC Name |
1-ethenyl-3-ethenylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C6H7N3S/c1-3-9-5-7-6(8-9)10-4-2/h3-5H,1-2H2 |
InChI Key |
RTXDPDDHCULBQS-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=NC(=N1)SC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


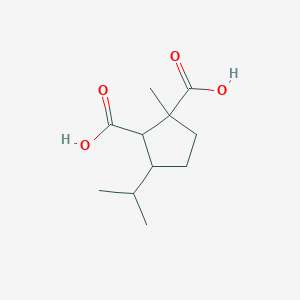

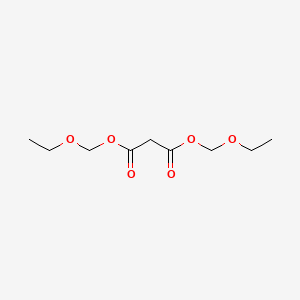

![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)

![2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-](/img/structure/B14476083.png)
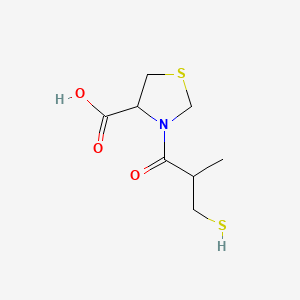
![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)
